molecular formula C15H9BrCl2N2OS2 B2657051 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 899993-62-5

4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2657051
CAS No.: 899993-62-5
M. Wt: 448.17
InChI Key: YHKSVGMBLZAQKX-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups including a bromo group, a dichlorobenzyl group, a thiazol group, and a carboxamide group . These groups are known to impart various chemical properties to the compound.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromo group is often involved in substitution reactions, while the carboxamide group can participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and dichlorobenzyl groups might make it relatively non-polar and insoluble in water .

Scientific Research Applications

Anticancer Activity

4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide and related thiophene derivatives have been studied for their anticancer properties. Thiophene-2-carboxamide derivatives have shown inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Synthesis Methods

The compound has been synthesized through various methods. One notable approach involves successive direct lithiations and a bromination reaction starting from thiophene, yielding an overall yield of 47% (Bar & Martin, 2021). Another study discusses the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, including a compound structurally similar to the one , using Suzuki cross-coupling reactions (Ahmad et al., 2021).

Nonlinear Optical Properties

Some thiophene derivatives have been evaluated for their nonlinear optical properties through DFT calculations, suggesting potential applications in materials science. These studies include analysis of frontier molecular orbitals and other reactivity parameters (Kanwal et al., 2022).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of thiophene derivatives. For instance, certain synthesized thiophene-based compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria (Narayana et al., 2004).

Photostabilization of Poly(vinyl chloride)

In the field of materials science, thiophene derivatives have been used as photostabilizers for rigid poly(vinyl chloride). This application demonstrates the ability of these compounds to reduce the photodegradation of PVC, with potential implications in the manufacturing and durability of PVC-based materials (Balakit et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological receptors or enzymes to exert its effects .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

4-bromo-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2OS2/c16-9-4-13(22-7-9)14(21)20-15-19-6-11(23-15)3-8-1-2-10(17)5-12(8)18/h1-2,4-7H,3H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSVGMBLZAQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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